molecular formula C20H22N2O4S3 B11409969 N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

Cat. No.: B11409969
M. Wt: 450.6 g/mol
InChI Key: XGZKNIQDLGMXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is a complex organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the benzyl, ethylsulfonyl, and methylphenylsulfonyl groups. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and methylphenylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and thiazole positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
  • N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine

Uniqueness

N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is unique due to its specific thiazole ring structure and the combination of functional groups

Biological Activity

N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and research findings, supported by relevant data tables and case studies.

The molecular formula of this compound is C18H19N3O4S3, with a molecular weight of 437.6 g/mol. The compound typically exhibits a purity of around 95%.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, derivatives containing thiazole scaffolds have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain thiazole-based compounds exhibited IC50 values as low as 0.06 µM against non-small cell lung cancer cells (NCI-H522) and other types of cancer .

CompoundCancer Cell LineIC50 (µM)
Compound 9NCI-H5220.06
Compound 88HT290.1
Compound 88MCF72.5

Immunomodulatory Effects

Thiazole derivatives have also been investigated for their immunomodulatory properties. Some compounds have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), with IC50 values indicating effective immunosuppression . This suggests potential applications in autoimmune diseases and transplant rejection.

Antioxidant Activity

The antioxidant properties of thiazole compounds are notable as well. Research indicates that certain thiazole derivatives can scavenge free radicals effectively, contributing to their protective effects against oxidative stress in various biological systems . This activity is particularly relevant for developing therapies aimed at reducing oxidative damage in diseases like cancer and neurodegenerative disorders.

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of a specific thiazole derivative similar to this compound demonstrated its ability to induce apoptosis in cancer cells via mitochondrial pathways. The compound was administered in vitro to MDA-MB-231 breast cancer cells, resulting in a significant reduction in cell viability and increased markers of apoptosis.

Case Study 2: Immunomodulation

In another investigation, a series of thiazole derivatives were tested for their ability to modulate immune responses in vivo using mouse models. The results indicated that these compounds could significantly reduce inflammatory cytokine levels, suggesting their potential use in treating inflammatory diseases.

Properties

Molecular Formula

C20H22N2O4S3

Molecular Weight

450.6 g/mol

IUPAC Name

N-benzyl-2-ethylsulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C20H22N2O4S3/c1-4-28(23,24)20-21-18(29(25,26)17-12-10-15(2)11-13-17)19(27-20)22(3)14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3

InChI Key

XGZKNIQDLGMXLY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)N(C)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.